molecular formula C18H23N3O6 B020323 Imidaprilat CAS No. 89371-44-8

Imidaprilat

Cat. No.: B020323
CAS No.: 89371-44-8
M. Wt: 377.4 g/mol
InChI Key: VFAVNRVDTAPBNR-UBHSHLNASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of RS 79948 hydrochloride involves multiple steps, starting from the appropriate isoquinoline derivatives. The key steps include:

Industrial production methods are typically proprietary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

RS 79948 hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

RS 79948 hydrochloride is widely used in scientific research due to its selective antagonism of alpha-2 adrenoceptors. Its applications include:

Mechanism of Action

RS 79948 hydrochloride exerts its effects by binding to alpha-2 adrenoceptors, preventing the binding of endogenous agonists like norepinephrine. This antagonism leads to increased release of norepinephrine and other neurotransmitters, affecting various physiological processes such as blood pressure regulation and sedation .

Comparison with Similar Compounds

RS 79948 hydrochloride is unique due to its high selectivity and potency for alpha-2 adrenoceptors. Similar compounds include:

RS 79948 hydrochloride stands out due to its superior selectivity and potency, making it a valuable tool in research and potential therapeutic applications.

Biological Activity

Imidaprilat is the active metabolite of imidapril, a well-known angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension. Understanding the biological activity of this compound is crucial for assessing its therapeutic potential and mechanisms of action. This article delves into the pharmacokinetics, pharmacodynamics, and various biological activities associated with this compound, supported by relevant studies and data.

Pharmacokinetics

This compound exhibits a prolonged half-life and sustained plasma concentrations when administered. A study involving spontaneously hypertensive rats demonstrated that subcutaneous infusion of imidapril resulted in stable plasma levels of this compound over four weeks, indicating effective drug delivery and absorption . The pharmacokinetic profile suggests that this compound can provide long-term antihypertensive effects without significant fluctuations in plasma levels.

Pharmacodynamics

The pharmacodynamic effects of this compound include:

  • Blood Pressure Reduction : this compound effectively lowers systolic blood pressure (SBP) through inhibition of the ACE enzyme, which decreases the formation of angiotensin II, a potent vasoconstrictor .
  • ACE Activity Modulation : Studies show that this compound can reduce ACE activity, which correlates with decreased plasma levels of angiotensin II and subsequent vasodilation .

Immunomodulatory Effects

This compound has been shown to exert immunomodulatory effects. Research indicates that ACE inhibitors, including this compound, can influence cytokine production, potentially benefiting patients with cardiovascular diseases by reducing inflammation . For example:

  • Cytokine Regulation : this compound may enhance the production of anti-inflammatory cytokines like IL-10 while decreasing pro-inflammatory cytokines such as TNF-α and IL-6. This modulation can alleviate inflammatory responses associated with heart failure and other cardiovascular conditions .

Neuroprotective Properties

This compound has demonstrated neuroprotective effects in various studies. It has been reported to reduce oxidative stress markers in neuronal tissues, suggesting a potential role in protecting against neurodegeneration .

Cardiovascular Benefits

This compound's cardiovascular benefits extend beyond blood pressure reduction:

  • Endothelial Function : It improves endothelial function by enhancing nitric oxide availability, which plays a crucial role in vascular relaxation and overall cardiovascular health .
  • Oxidative Stress Reduction : this compound has been shown to diminish reactive oxygen species (ROS) generation, thereby protecting cardiovascular tissues from oxidative damage .

Study on Hypertensive Patients

A clinical study involving Japanese hypertensive patients assessed the response to imidapril based on ACE genotype. The findings indicated that while plasma ACE activity varied among genotypes, the antihypertensive effect of imidapril was consistent across different genetic backgrounds, highlighting its efficacy regardless of individual genetic predispositions .

Comparative Study with Enalapril

A comparative study between imidapril and enalapril revealed that this compound did not significantly inhibit aminopeptidase P activity in the trachea, unlike enalapril. This difference may explain the lower incidence of cough associated with imidapril compared to other ACE inhibitors .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Imidaprilat, and how can researchers validate its purity?

this compound synthesis typically involves peptide coupling reactions and ester hydrolysis. Validation requires multi-step characterization:

  • HPLC analysis with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid, flow rate 1 mL/min) to assess purity .
  • NMR spectroscopy (¹H and ¹³C) to confirm structural integrity, focusing on characteristic peaks for the carboxylate and imidazole groups .
  • Mass spectrometry (ESI-MS) for molecular weight verification. Ensure protocols adhere to ICH guidelines for impurity profiling .

Q. What in vitro assays are recommended to evaluate this compound’s angiotensin-converting enzyme (ACE) inhibition?

Standard assays include:

  • Spectrophotometric methods using synthetic substrates like Hippuryl-His-Leu (HHL). Measure liberated hippuric acid at 228 nm .
  • Fluorometric assays with Mca-APK(Dnp) substrate, monitoring fluorescence quenching upon ACE cleavage .
  • Dose-response curves (IC₅₀ determination) under physiological pH (7.4) and temperature (37°C). Include positive controls (e.g., Captopril) .

Q. How should researchers design pharmacokinetic (PK) studies for this compound in preclinical models?

  • Use Sprague-Dawley rats (n ≥ 6/group) with IV/oral administration. Plasma collection at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose .
  • Quantify via LC-MS/MS (lower limit of quantification: 1 ng/mL) with deuterated internal standards .
  • Calculate AUC, Cmax, Tmax, and t½ using non-compartmental analysis (e.g., Phoenix WinNonlin) .

Advanced Research Questions

Q. How can contradictory findings in this compound’s tissue distribution profiles across studies be resolved?

  • Conduct meta-analysis of existing data to identify confounding variables (e.g., dosing regimens, animal strains) .
  • Perform controlled cross-study experiments using standardized protocols (e.g., identical LC-MS/MS parameters, tissue homogenization methods) .
  • Apply compartmental modeling to differentiate between true tissue penetration and assay artifacts .

Q. What strategies optimize this compound’s stability in aqueous solutions for long-term in vitro studies?

  • Use lyophilization with cryoprotectants (e.g., trehalose) to prevent hydrolysis .
  • Store reconstituted solutions at 4°C in amber vials to minimize light/heat degradation; validate stability via accelerated testing (25°C/60% RH for 14 days) .
  • Adjust pH to 3.0–4.0 (acetic acid buffer) to reduce deamidation .

Q. How can researchers address variability in this compound’s antihypertensive efficacy across demographic subgroups in clinical trials?

  • Stratify participants by CYP3A4/ACE polymorphisms using genotyping .
  • Incorporate covariate-adjusted pharmacokinetic-pharmacodynamic (PK-PD) models to isolate genetic/environmental factors .
  • Validate findings via multicenter trials with harmonized endpoints (e.g., 24-hour ambulatory blood pressure monitoring) .

Q. What statistical approaches are suitable for analyzing this compound’s dose-dependent off-target effects?

  • Apply Benjamini-Hochberg correction to mitigate false discovery rates in high-throughput screens .
  • Use hierarchical clustering (Euclidean distance, Ward’s method) to group off-target profiles by dose .
  • Combine Bayesian networks with in silico docking to predict mechanistic links between off-target hits and observed phenotypes .

Q. Methodological Guidance

Q. How should researchers structure a manuscript reporting this compound’s novel derivatives and their ACE inhibition?

Follow IMRaD format :

  • Introduction : Link structural modifications (e.g., proline substitutions) to hypothesized ACE binding improvements .
  • Methods : Detail synthesis (e.g., Fmoc SPPS), purification (HPLC gradients), and assay conditions .
  • Results : Present IC₅₀ values in tabular format; highlight SAR trends via scatter plots .
  • Discussion : Contrast findings with Lisinopril/Captopril data; propose mechanisms for enhanced selectivity .

Q. What criteria determine the validity of computational models predicting this compound’s binding dynamics?

  • Validate molecular dynamics (MD) simulations against crystallographic ACE structures (PDB: 1O8A) .
  • Calculate binding free energy (ΔG) via MM-PBSA/GBSA with ≥100 ns trajectories .
  • Cross-verify predictions with surface plasmon resonance (SPR) -measured KD values .

Q. Data Contradiction & Reproducibility

Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy of this compound analogs?

  • Evaluate plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation) to identify bioavailability bottlenecks .
  • Use PBPK modeling to simulate in vivo exposure and adjust dosing regimens .
  • Perform tissue-specific ACE activity assays to confirm target engagement .

Q. What steps ensure reproducibility in this compound studies when using diverse cell lines?

  • Standardize cell culture conditions (e.g., ATCC protocols, passage number ≤20) .
  • Include reference compounds (e.g., Enalaprilat) in all assays to normalize inter-lab variability .
  • Report MIAME-compliant metadata for omics datasets (e.g., RNA-seq of endothelial cells) .

Properties

IUPAC Name

(4S)-3-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O6/c1-11(15(22)21-14(17(25)26)10-20(2)18(21)27)19-13(16(23)24)9-8-12-6-4-3-5-7-12/h3-7,11,13-14,19H,8-10H2,1-2H3,(H,23,24)(H,25,26)/t11-,13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFAVNRVDTAPBNR-UBHSHLNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C(CN(C1=O)C)C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1[C@@H](CN(C1=O)C)C(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89371-44-8
Record name Imidaprilat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89371-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidaprilat [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089371448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IMIDAPRILAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUU07Y30IA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Imidaprilat
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041908
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidaprilat
Reactant of Route 2
Imidaprilat
Reactant of Route 3
Imidaprilat
Reactant of Route 4
Imidaprilat
Reactant of Route 5
Imidaprilat
Reactant of Route 6
Imidaprilat

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.